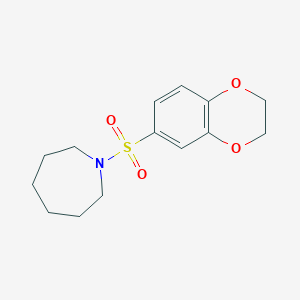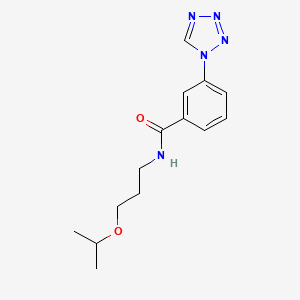![molecular formula C11H11Cl3N2O3 B5052011 methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate](/img/structure/B5052011.png)
methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate, commonly known as MTFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTFB is a synthetic compound that belongs to the class of benzoate esters and has a molecular weight of 365.64 g/mol.
Wirkmechanismus
The mechanism of action of MTFB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, MTFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, MTFB may be able to reduce inflammation and pain.
Biochemical and Physiological Effects:
MTFB has been shown to have a number of biochemical and physiological effects in the body. In particular, MTFB has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MTFB has also been shown to have analgesic properties, meaning it can reduce pain without affecting consciousness. Additionally, MTFB has been shown to have a low toxicity profile, making it a potential candidate for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTFB in lab experiments is its low toxicity profile. This means that it can be used at higher concentrations without causing harm to cells or animals. Additionally, MTFB has been shown to have a high degree of selectivity for COX-2, meaning it can inhibit this enzyme without affecting other enzymes or receptors in the body. However, one limitation of using MTFB in lab experiments is its relatively high cost compared to other compounds that have similar effects.
Zukünftige Richtungen
There are several potential future directions for research on MTFB. One area of interest is the development of new painkillers based on the structure of MTFB. Researchers may also investigate the potential use of MTFB as a herbicide or as a building block for the synthesis of new materials. Additionally, further research may be needed to fully understand the mechanism of action of MTFB and its potential side effects in humans.
Synthesemethoden
MTFB can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate compound is then reacted with N-(2,2,2-trichloroethyl)formamide to form 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoic acid, which is then esterified with methanol to form MTFB.
Wissenschaftliche Forschungsanwendungen
MTFB has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MTFB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. In agriculture, MTFB has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain plants. In materials science, MTFB has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
methyl 4-[(2,2,2-trichloro-1-formamidoethyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O3/c1-19-9(18)7-2-4-8(5-3-7)16-10(15-6-17)11(12,13)14/h2-6,10,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRDEIZFICRWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)
![4-[benzoyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl benzoate](/img/structure/B5051954.png)
![3-{[3-(ethoxycarbonyl)-6-methoxy-4-quinolinyl]amino}-4-methylbenzoic acid hydrochloride](/img/structure/B5051956.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5051973.png)




![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5052015.png)


